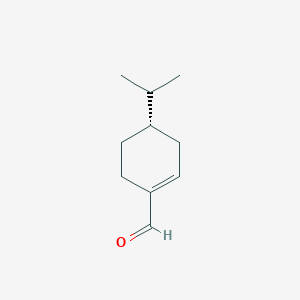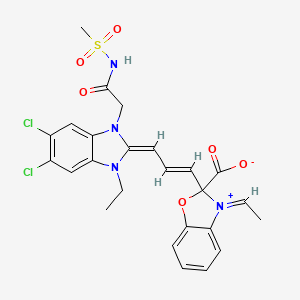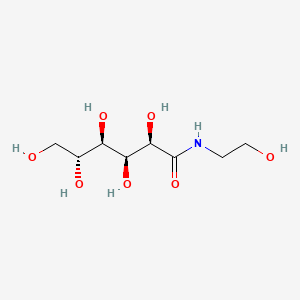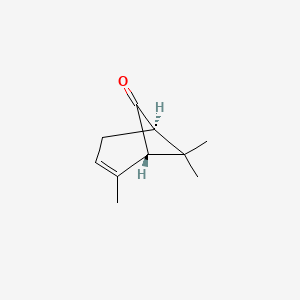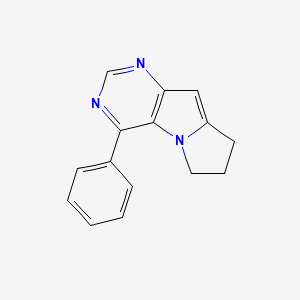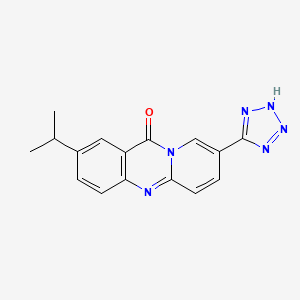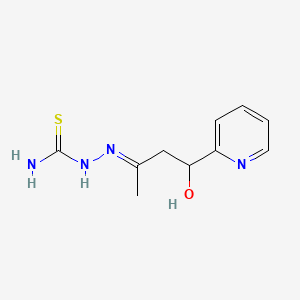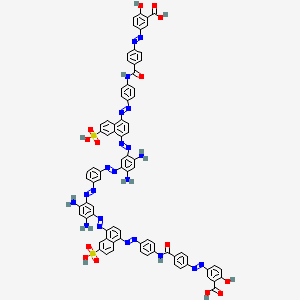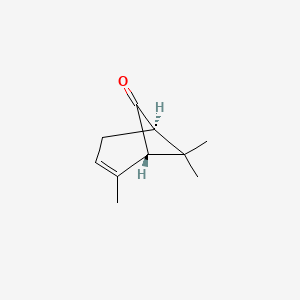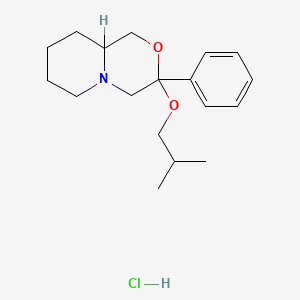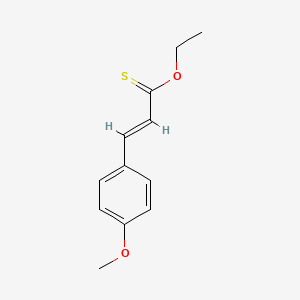
Cinnamic acid, 4-methoxythio-, O-ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnamic acid, 4-methoxythio-, O-ethyl ester is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cinnamic acid, 4-methoxythio-, O-ethyl ester typically involves the esterification of cinnamic acid derivatives. One common method is the reaction of 4-methoxythiocinnamic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate ester, which is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of cinnamic acid derivatives often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and yield. The final product is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Cinnamic acid, 4-methoxythio-, O-ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxythio group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cinnamic acid, 4-methoxythio-, O-ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of cinnamic acid, 4-methoxythio-, O-ethyl ester involves its interaction with various molecular targets and pathways. The compound’s methoxythio group can interact with cellular thiols, leading to the modulation of redox balance and signaling pathways. Additionally, its ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamic acid: The parent compound with similar structural features but lacking the methoxythio and ethyl ester groups.
Ethyl cinnamate: An ester derivative of cinnamic acid without the methoxythio group.
4-Methoxycinnamic acid: A derivative with a methoxy group but lacking the thio and ester functionalities.
Uniqueness
Cinnamic acid, 4-methoxythio-, O-ethyl ester is unique due to the presence of both methoxythio and ethyl ester groups, which confer distinct chemical properties and potential biological activities. These functional groups enhance its reactivity and make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
117666-83-8 |
|---|---|
Formule moléculaire |
C12H14O2S |
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
O-ethyl (E)-3-(4-methoxyphenyl)prop-2-enethioate |
InChI |
InChI=1S/C12H14O2S/c1-3-14-12(15)9-6-10-4-7-11(13-2)8-5-10/h4-9H,3H2,1-2H3/b9-6+ |
Clé InChI |
HAHBKJDUUXHAAR-RMKNXTFCSA-N |
SMILES isomérique |
CCOC(=S)/C=C/C1=CC=C(C=C1)OC |
SMILES canonique |
CCOC(=S)C=CC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


